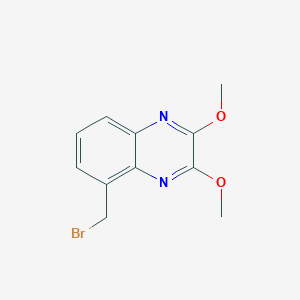

5-Bromomethyl-2,3-dimethoxy-quinoxaline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2,3-dimethoxyquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c1-15-10-11(16-2)14-9-7(6-12)4-3-5-8(9)13-10/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXONPISGPFGJBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC(=C2N=C1OC)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031107 | |

| Record name | 5-(Bromomethyl)-2,3-dimethoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188699-57-2 | |

| Record name | 5-(Bromomethyl)-2,3-dimethoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nucleophilic Substitution at the Bromomethyl Group:

The displacement of the bromide ion by a range of nucleophiles is the most direct method for derivatization. This allows for the introduction of diverse functional groups. Studies on similar bromomethyl quinoxalines demonstrate the feasibility of these transformations. researchgate.netnih.gov

Amine Derivatives: Reaction with primary or secondary amines yields the corresponding aminomethylquinoxalines. researchgate.net These reactions are fundamental in medicinal chemistry for introducing basic nitrogen centers.

Ether and Thioether Linkages: Reaction with alkoxides (RO⁻) or thiolates (RS⁻) produces ethers and thioethers, respectively.

Nitrile Formation: Treatment with sodium or potassium cyanide introduces a nitrile group (-CN). This nitrile can be further converted into other functional groups; for example, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine. sapub.org

Azide (B81097) and Triazole Formation: Substitution with sodium azide yields an azidomethyl derivative. This derivative is a precursor for the synthesis of amines via reduction or can be used in [3+2] cycloaddition reactions (click chemistry) to form 1,2,3-triazoles.

Carbon-Carbon Bond Formation: Strong carbon nucleophiles, such as Grignard reagents or organolithium compounds, can react to form new C-C bonds, extending the carbon skeleton. nih.gov

Functional Group Interconversions:

Beyond the bromomethyl group, other parts of the molecule can be transformed.

Demethylation of Methoxy (B1213986) Groups: As discussed in section 3.3, the two methoxy groups can be cleaved under acidic conditions to yield the corresponding 2,3-dihydroxyquinoxaline (B1670375) (or its quinoxaline-dione tautomer). mdpi.com This represents a key functional group interconversion from an ether to a ketone/enol system.

Modification of the Quinoxaline (B1680401) Ring: Advanced synthetic methods allow for the direct functionalization of the quinoxaline ring itself, for instance, through C-H activation or nucleophilic substitution of hydrogen (SₙH) reactions, providing pathways to derivatives that are not accessible through traditional condensation methods. nih.govresearchgate.net

| Target Site | Reagent/Reaction Type | Resulting Functional Group/Derivative | Reference Principle |

|---|---|---|---|

| -CH₂Br | Amines (R₂NH) | -CH₂NR₂ (Aminomethyl) | researchgate.net |

| -CH₂Br | Cyanide (NaCN) | -CH₂CN (Nitrile) | sapub.org |

| -CH₂Br | Azide (B81097) (NaN₃) | -CH₂N₃ (Azidomethyl) | mtieat.org |

| -CH₂Br | Thiolates (RS⁻) | -CH₂SR (Thioether) | researchgate.net |

| -OCH₃ | Strong Acid (e.g., HBr, BBr₃) | -OH (Hydroxy) / =O (Dione) | mdpi.com |

| Quinoxaline Ring C-H | C-H Activation/SₙH | C-Aryl, C-Alkyl, etc. | nih.govresearchgate.net |

Reactivity Profiles and Mechanistic Investigations of 5 Bromomethyl 2,3 Dimethoxy Quinoxaline

Reactions Involving the Bromomethyl Functionality

The bromomethyl group is analogous to a benzylic bromide, a class of compounds known for their enhanced reactivity in substitution and elimination reactions. This heightened reactivity stems from the ability of the adjacent aromatic ring to stabilize transition states and intermediates, such as carbocations or radicals, through resonance.

The carbon atom of the bromomethyl group is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom, making it a prime target for nucleophiles. youtube.comfuturelearn.com These reactions typically proceed via SN1 or SN2 mechanisms. Primary benzylic halides, such as 5-Bromomethyl-2,3-dimethoxy-quinoxaline, generally favor the SN2 pathway. ucalgary.ca

Detailed research on the closely related compound, 6-(bromomethyl)-2,3-dimethoxyquinoxaline, demonstrates its utility in synthesizing novel derivatives through nucleophilic substitution. In one study, this compound was reacted with various thiol-based nucleophiles to produce new 6-[(het)arylthiomethyl]quinoxalines. nih.gov The reaction, carried out in dimethylformamide (DMF) with cesium carbonate (Cs₂CO₃) as a base, involved the displacement of the bromide ion by the thiolate anion. nih.gov This transformation highlights the susceptibility of the bromomethyl group to attack by sulfur nucleophiles.

Other common nucleophiles used in reactions with benzylic bromides include hydroxides, cyanides, and ammonia, which lead to the formation of alcohols, nitriles, and amines, respectively. science-revision.co.uk

Table 1: Nucleophilic Substitution with Thiol Derivatives

The benzylic C-H bonds of an alkyl group attached to an aromatic ring are weaker than typical alkyl C-H bonds, making them susceptible to free radical halogenation. fiveable.me While this compound already possesses a bromine atom, further radical reactions or transformations initiated by electron transfer are mechanistically plausible. For instance, radical bromination of alkylbenzenes is often accomplished using N-bromosuccinimide (NBS) with a radical initiator like light or heat. fiveable.me A similar reaction has been reported for 2,3-dimethylquinoxaline, where bromination was achieved using NBS, indicating the reactivity of the methyl groups toward radical processes. khanacademy.org Bromine radicals can abstract hydrogen atoms from benzylic positions to form a resonance-stabilized benzylic radical, which then propagates a chain reaction. ucalgary.cayoutube.com

Benzylic halides can undergo elimination reactions, typically dehydrohalogenation, to form olefins (alkenes). rsc.org These reactions are often promoted by a base and can proceed through either an E1 or E2 mechanism, depending on the substrate and reaction conditions. nih.gov For a primary benzylic halide like this compound, an E2 mechanism would be favored, requiring a strong, sterically hindered base to abstract a proton from the carbon adjacent to the aromatic ring while the bromide ion is expelled. The resulting product would be a vinylquinoxaline, where the newly formed double bond is conjugated with the quinoxaline (B1680401) ring system, providing thermodynamic stability. nih.gov

Table 2: Potential Elimination Reaction

Reactivity at the Quinoxaline Heterocyclic Core

The reactivity of the quinoxaline ring system itself is influenced by the electron-withdrawing nature of the two nitrogen atoms and the strong electron-donating effect of the two methoxy (B1213986) groups.

Electrophilic aromatic substitution (EAS) on the quinoxaline nucleus is generally difficult due to the deactivating effect of the pyrazine (B50134) ring. However, the presence of powerful activating groups can facilitate such reactions. In this compound, the two methoxy groups at positions 2 and 3 are strong electron-donating groups that activate the heterocyclic ring. The nitrogen atoms strongly deactivate the heterocyclic part of the ring towards electrophilic attack, directing substitution to the benzene (B151609) ring.

The directing effects of the substituents on the benzene ring must be considered:

Methoxy Groups (at C-2, C-3): These are powerful activating groups. While attached to the heterocyclic ring, their electron-donating resonance effect increases the electron density of the entire quinoxaline system, including the fused benzene ring.

Quinoxaline Nitrogens: These atoms are strongly deactivating via induction and direct incoming electrophiles to the benzene ring (positions 5, 6, 7, and 8). Studies on the nitration of quinoxaline show that substitution occurs at the 5- and 8-positions, and to a lesser extent, the 6-position. nih.gov

Bromomethyl Group (at C-5): This group is weakly deactivating through an inductive effect and would typically direct incoming electrophiles to the meta position (C-7).

The combined influence of these groups suggests that the benzene ring is the site of electrophilic attack. The positions ortho and para to the quinoxaline fusion (C-6 and C-8) are the most activated. The C-5 position is already substituted. Therefore, electrophilic attack is most likely to occur at the C-8 position, followed by the C-6 position.

The carbon atoms at the 2- and 3-positions of the quinoxaline ring are part of C=N double bonds, making them electrophilic and susceptible to attack by nucleophiles. This is a characteristic reaction of electron-deficient N-heterocycles. However, in this compound, the strong electron-donating effect of the methoxy groups at these positions significantly reduces their electrophilicity. This electron donation makes nucleophilic substitution or addition at the C-2 and C-3 positions less favorable compared to quinoxalines bearing electron-withdrawing groups.

Ring transformation reactions, such as those seen in the reaction of 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles with diamines to form quinoxalines, typically involve the construction of the quinoxaline ring rather than a transformation of a pre-formed one. While complex rearrangements are known in heterocyclic chemistry, simple nucleophilic additions to the C=N bonds of this compound are expected to be difficult due to the electronic properties conferred by the methoxy substituents.

Table of Mentioned Compounds

Transformations Involving the Dimethoxy Moieties

The 2,3-dimethoxy groups on the quinoxaline ring are generally stable ether linkages. Attached to an aromatic system, they are less reactive than aliphatic ethers. However, under specific and typically harsh conditions, they can undergo transformations. The primary reaction involving these moieties is demethylation, which converts the methoxy groups (-OCH₃) into hydroxyl groups (-OH).

This transformation is a standard reaction for aryl methyl ethers and is usually accomplished using strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃). The reaction proceeds via the protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group, leading to the cleavage of the methyl-oxygen bond. The conversion of both methoxy groups would result in the formation of 5-bromomethyl-2,3-dihydroxyquinoxaline, which exists in its more stable tautomeric form, 5-bromomethyl-1,4-dihydroquinoxaline-2,3-dione. This transformation provides a pathway to quinoxaline-dione scaffolds, which are themselves valuable precursors for further chemical synthesis. mdpi.com

While the core quinoxaline ring can be modified through reactions like catalytic hydrogenation, transformations directly involving the dimethoxy groups primarily revolve around their cleavage to access the corresponding dihydroxy derivatives. acs.org

Comprehensive Mechanistic Elucidation of Key Reactions

The most significant reaction pathway for this compound involves the bromomethyl group at the 5-position. This group is a benzylic-type halide, making it highly susceptible to nucleophilic substitution reactions. The mechanism for this transformation is predominantly a bimolecular nucleophilic substitution (SN2).

In an SN2 mechanism, the reaction occurs in a single, concerted step. A nucleophile directly attacks the electrophilic methylene (B1212753) carbon of the bromomethyl group from the side opposite to the bromine atom. Simultaneously, the carbon-bromine bond breaks, and the bromide ion is expelled as a leaving group.

Key Mechanistic Features:

Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are both partially bonded to the central carbon atom. This leads to an inversion of stereochemistry at the carbon center, although this is not observable for the CH₂Br group.

Electronic Effects: The quinoxaline ring system is electron-withdrawing, which inductively stabilizes the partial negative charge that develops on the leaving group in the transition state, thereby activating the C-Br bond for nucleophilic attack. nih.gov

Steric Hindrance: The reaction site is a primary carbon, which is sterically unhindered, favoring the SN2 pathway over an SN1 mechanism that would require the formation of a less stable primary carbocation.

Studies on analogous compounds, such as 2,3-bis(bromomethyl)quinoxaline (B1328767) 1-N-oxides, provide deeper insight. In these systems, the reaction with amines shows that the electronic influence of substituents on the quinoxaline ring and the position of the N-oxide group significantly affect the rate of nucleophilic substitution. researchgate.net This confirms that the electronic properties of the heterocyclic core play a crucial role in modulating the reactivity of the bromomethyl group. The reaction is initiated by the nucleophilic attack of an amine on one of the bromomethyl groups, followed by either a second intermolecular substitution or an intramolecular cyclization, depending on the nature of the amine. researchgate.net

Influence of Reaction Conditions and Solvent Effects on Reactivity

The outcome and rate of reactions involving this compound are highly dependent on the chosen reaction conditions, particularly the solvent. Given that the primary reaction is nucleophilic substitution at the bromomethyl group (an SN2 reaction), the choice of solvent is critical. libretexts.org

Solvent Effects:

Polar solvents are generally required to dissolve the ionic or polar nucleophiles used in these substitutions. libretexts.orgchemistrysteps.com However, polar solvents are categorized as either protic or aprotic, and their effects on SN2 reactions differ significantly.

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetone (B3395972) are considered ideal for SN2 reactions. libretexts.org They possess a strong dipole moment capable of dissolving many ionic nucleophiles. Crucially, while they solvate cations effectively, their positive dipole is sterically hindered, preventing strong solvation of the anionic nucleophile. khanacademy.org This leaves the nucleophile relatively "naked" and highly reactive, leading to a significant increase in the reaction rate. libretexts.org

Polar Protic Solvents: Solvents such as water, ethanol, and methanol (B129727) are capable of hydrogen bonding. libretexts.orgchemistrysteps.com When an anionic nucleophile is dissolved in a polar protic solvent, the solvent molecules form a "cage" around the nucleophile through hydrogen bonds. chemistrysteps.comkhanacademy.org This strong solvation stabilizes the nucleophile, lowering its ground state energy. Consequently, more energy is required to reach the transition state, increasing the activation energy and slowing down the SN2 reaction. libretexts.orgyoutube.com

Therefore, to achieve efficient nucleophilic substitution on the bromomethyl group of this compound, a polar aprotic solvent is strongly preferred.

Influence of Other Conditions:

Temperature: Like most chemical reactions, increasing the temperature generally increases the rate of substitution by providing the molecules with sufficient kinetic energy to overcome the activation barrier.

Catalyst: While the SN2 reaction on the bromomethyl group does not typically require a catalyst, the synthesis of the quinoxaline ring itself can be catalyzed by various agents, including acids or Lewis acids, to facilitate the initial condensation and cyclization. nih.govchim.itorientjchem.org

| Solvent Type | Examples | Effect on Nucleophile | SN2 Reaction Rate | Reason |

|---|---|---|---|---|

| Polar Aprotic | DMSO, DMF, Acetone | Weakly solvated, highly reactive | Favored / Fast | Solvates cation but leaves anion "naked," lowering activation energy. libretexts.orgkhanacademy.org |

| Polar Protic | Water, Ethanol, Methanol | Strongly solvated ("caged"), less reactive | Disfavored / Slow | Hydrogen bonding stabilizes the nucleophile, increasing activation energy. libretexts.orgchemistrysteps.com |

Derivatization Pathways and Functional Group Interconversions

This compound serves as a versatile building block for the synthesis of a wide array of more complex molecules through various derivatization pathways. The primary site for these transformations is the highly reactive bromomethyl group.

Advanced Derivatization Strategies and Scaffold Modification of 5 Bromomethyl 2,3 Dimethoxy Quinoxaline

Design and Synthesis of Chemically Diverse Analogues

The generation of chemically diverse analogues from 5-bromomethyl-2,3-dimethoxy-quinoxaline involves strategic modifications at its key positions. These modifications are crucial for structure-activity relationship (SAR) studies, aiming to optimize the compound's properties for specific biological targets or material applications. nih.gov

The C5-bromomethyl group is the most reactive site for nucleophilic substitution, making it an ideal handle for introducing a wide array of functional groups. The benzylic nature of the bromide facilitates its displacement by various nucleophiles.

Detailed research has shown that bromomethyl quinoxaline (B1680401) derivatives readily react with both N- and S-nucleophiles. For instance, 3-bromomethyl-2(1H)-quinoxalinone has been shown to react with aromatic amines, sodium salt of saccharin, and potassium phthalimide. aun.edu.eg Similarly, reactions with mercaptoacetic acid proceed smoothly. aun.edu.eg These transformations highlight the versatility of the bromomethyl group in forming new carbon-nitrogen and carbon-sulfur bonds.

Another common modification is the conversion of the bromomethyl group into a cyanomethyl group, which can then serve as a precursor for other functionalities, such as in the synthesis of quinoxalinylpyridazine derivatives. sapub.org The high reactivity of the bromomethyl moiety allows for the construction of complex heterocyclic systems, including spiro[thiadiazoline-quinoxaline] derivatives via 1,3-dipolar cycloaddition reactions. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions at the Bromomethyl Position of Quinoxaline Analogues

| Nucleophile | Reagent Type | Resulting Functional Group | Reference |

|---|---|---|---|

| Aromatic Amines | N-Nucleophile | Arylamino-methyl | aun.edu.eg |

| Potassium Phthalimide | N-Nucleophile | Phthalimido-methyl | aun.edu.eg |

| Mercaptoacetic acid | S-Nucleophile | Carboxymethylthio-methyl | aun.edu.eg |

Altering the substitution pattern on the benzo portion of the quinoxaline nucleus is a key strategy for fine-tuning electronic and steric properties. This can be achieved either by starting with a pre-substituted o-phenylenediamine (B120857) or by direct substitution on the quinoxaline ring itself.

Nucleophilic substitution of hydrogen is a convenient method for introducing substituents at the 2- or 3-position of the quinoxaline ring. nih.gov While this applies to the pyrazine (B50134) ring, similar principles of aromatic substitution can be applied to the benzene (B151609) ring. For instance, the introduction of a nitro group can significantly alter charge distribution and improve biological activity. researchgate.net Studies on related quinoxalines have demonstrated the successful introduction of chloro and methoxy (B1213986) groups, which can have a profound impact on biological efficacy. nih.gov For example, replacing a 2-Cl group with a 2-OCH3 group, or vice versa, can alter the cytotoxic activity against cancer cell lines by several folds. nih.gov Bromo-substituted quinoxalines have also been noted for their potential as anticancer drugs. researchgate.net These examples show that functional groups like halogens, nitro groups, and alkoxy groups can be introduced to modulate the molecule's properties.

Modification of the 2,3-dimethoxy groups offers another avenue for derivatization, although it is less commonly explored than modifications at other positions. These alkoxy groups can potentially be demethylated to reveal hydroxyl groups, which can then be used for further functionalization.

A known chemical method for demethylation involves treating a methoxy-substituted quinoxaline with a strong Lewis acid like boron tribromide (BBr3). sapub.org This reaction has been successfully applied to produce a 6-hydroxyquinoxaline from a 6-methoxyquinoxaline (B1582197) precursor in high yield, without significant side reactions. sapub.org The resulting hydroxyl groups would be powerful hydrogen bond donors and could serve as points for attaching other moieties through ether or ester linkages, dramatically altering the molecule's solubility and binding capabilities. The conversion to dithione derivatives using thionating agents like phosphorus pentasulfide is also a known modification for related quinoxalines, transforming the oxygen functionalities into sulfur ones. nih.govresearchgate.net

Exploitation of this compound as a Synthetic Building Block

The inherent reactivity of this compound makes it a valuable intermediate or building block in the synthesis of more complex molecules. ipp.ptresearchgate.net Its structure can be incorporated into larger systems to impart the desirable physicochemical properties of the quinoxaline core.

The utility of brominated quinoxalines as precursors is well-documented. They are frequently used in condensation and cyclization reactions to construct fused heterocyclic systems. For example, 2-phenyl quinoxaline can be synthesized by reacting 1,2-diaminobenzene derivatives with phenacyl bromide. nih.gov This highlights the role of a bromo-functionalized precursor in forming the quinoxaline ring itself.

More complex structures, such as hydrazinoquinoxalines, can be prepared and subsequently used as key intermediates to synthesize tetrazolo[1,5-a]quinoxalines and N-pyrazoloquinoxalines, which have shown potent antitumor and antimicrobial activities. mdpi.com The synthesis of quinoxaline derivatives via the condensation of o-phenylenediamines with α-haloketones is a foundational method in this field. chim.it The bromomethyl group on the target compound provides a reactive site for building out complex side chains or linking to other molecular scaffolds, making it an essential tool for creating novel therapeutic agents and functional materials. sapub.orgnih.gov

Table 2: Examples of Complex Heterocycles Synthesized from Quinoxaline Precursors

| Precursor Type | Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|

| Bromomethyl quinoxaline | Cyclization with active methylene (B1212753) reagents | Quinoxalinylpyridazine | sapub.org |

| Hydrazinoquinoxaline | Cyclization with various reagents | Tetrazolo[1,5-a]quinoxaline | mdpi.com |

| α-Haloketone & o-phenylenediamine | Condensation/Cyclization | 2,3-disubstituted quinoxaline | chim.it |

The quinoxaline framework is an attractive scaffold for the design of ligands used in organocatalysis and coordination chemistry. The nitrogen atoms in the pyrazine ring can act as coordination sites for metal centers. Although scarce, quinoxaline-linked N-heterocyclic carbene (NHC) precursors have been synthesized and successfully used as multidentate ligands in palladium-catalyzed direct C-H activation processes. proquest.com

Furthermore, quinoxaline-based Schiff base ligands have been synthesized and complexed with various metals like Co(II), Ni(II), Cu(II), and Zn(II). nih.gov These complexes have been investigated for their biological and catalytic properties. In the field of olefin metathesis, quinoxaline-containing ligands have been incorporated into ruthenium-based catalysts. acs.org It was found that the electronic properties of the quinoxaline ligand, being less basic than a comparable quinoline (B57606) ligand, influenced the catalytic activity. acs.org this compound could serve as a valuable precursor for such ligands. The bromomethyl group could be converted into other functionalities, such as an amine or phosphine, to create a chelating ligand in conjunction with one of the pyrazine nitrogens.

Based on the performed searches, there is a significant lack of specific published research literature focusing on "this compound" within the requested contexts of advanced derivatization, its use as a scaffold for complex chemical architectures, and its application in high-throughput synthesis for library generation.

Therefore, it is not possible to provide a detailed, evidence-based article that strictly adheres to the provided outline and content requirements for this specific compound. Generating content for the requested sections would require speculation beyond the available scientific literature.

Computational Chemistry and Theoretical Frameworks Applied to 5 Bromomethyl 2,3 Dimethoxy Quinoxaline

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of a molecule dictates its chemical properties and reactivity. Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that span the entire molecule. nih.govorientjchem.orgacs.org Computational methods are used to calculate the energies and shapes of these orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic transport properties. mdpi.com

For quinoxaline (B1680401) derivatives, these frontier orbitals are of particular interest. In many substituted quinoxalines, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient quinoxaline ring system. In the case of 5-Bromomethyl-2,3-dimethoxy-quinoxaline, the electron-donating methoxy (B1213986) groups at the 2 and 3 positions would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing nature of the quinoxaline core and the bromomethyl group would lower the energy of the LUMO, enhancing its reactivity towards nucleophiles.

Computational studies on related quinoxaline derivatives used in dye-sensitized solar cells have shown that the HOMO and LUMO energy levels significantly influence the electron injection and dye regeneration processes. nih.govresearchgate.net Similar calculations for this compound would provide quantitative predictions of its electronic behavior.

Table 1: Illustrative Frontier Orbital Energies for Substituted Quinoxalines This table presents typical energy ranges found in computational studies of various quinoxaline derivatives and is for illustrative purposes only, as specific data for this compound is not available.

| Derivative Type | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Typical HOMO-LUMO Gap (eV) |

| Electron-donating substituents | -5.0 to -5.5 | -2.0 to -2.5 | 2.5 to 3.5 |

| Electron-withdrawing substituents | -6.0 to -6.5 | -3.0 to -3.5 | 3.0 to 4.0 |

| Unsubstituted Quinoxaline | ~ -5.8 | ~ -2.8 | ~ 3.0 |

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule is not uniform. A molecular electrostatic potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. These maps are crucial for predicting how a molecule will interact with other charged or polar species. Red regions on an MEP map indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions signify electron-deficient areas (positive potential), which are susceptible to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the quinoxaline ring and the oxygen atoms of the methoxy groups, highlighting these as potential sites for protonation or coordination with metal ions. The area around the hydrogen atoms of the methyl groups and the bromomethyl group would exhibit a positive potential. Such an analysis is fundamental in understanding intermolecular interactions, such as hydrogen bonding and stacking interactions, which are significant in the crystal packing of quinoxaline derivatives. nih.gov

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is an indispensable tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

The 5-bromomethyl group is a reactive handle for various nucleophilic substitution reactions (e.g., SN1, SN2). acs.org Theoretical calculations can be employed to predict the preferred reaction pathway. For instance, by calculating the energies of the transition states for both SN1 and SN2 mechanisms, one could determine which is more favorable under specific conditions. DFT calculations have been used to propose mechanisms for the synthesis of various quinoxaline derivatives, providing insights that are complementary to experimental observations. orientjchem.org

Furthermore, computational studies can elucidate the role of catalysts in chemical reactions. For the synthesis of quinoxalines, which often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, theoretical models can help in understanding how a catalyst lowers the activation barrier and accelerates the reaction. orientjchem.org

Conformational Analysis and Intramolecular Interactions

Molecules are not static entities; they can adopt various spatial arrangements, known as conformations, through the rotation of single bonds. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers between them. This is particularly relevant for this compound due to the rotatable methoxy and bromomethyl groups.

Intramolecular interactions, such as hydrogen bonds or steric repulsions between the substituents, play a crucial role in determining the preferred conformation. For this compound, potential interactions between the bromomethyl group and the adjacent methoxy group or the quinoxaline nitrogen could influence the rotational barrier and the equilibrium geometry.

Spectroscopic Property Prediction for Mechanistic Insight

Computational chemistry can predict various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. These predictions are invaluable for interpreting experimental spectra and can provide mechanistic insights.

For example, by calculating the ¹H and ¹³C NMR chemical shifts for different possible isomers or reaction products, one can help to confirm the structure of the synthesized compound. Theoretical calculations of IR spectra can aid in the assignment of vibrational modes, providing a deeper understanding of the molecule's bonding and structure. Time-dependent DFT (TD-DFT) is a widely used method to predict UV-Vis absorption spectra, which correspond to electronic excitations from occupied to unoccupied molecular orbitals. nih.govias.ac.in The calculated absorption wavelengths and oscillator strengths can be compared with experimental data to validate the computational model and to understand the nature of the electronic transitions involved.

Table 2: Illustrative Predicted Spectroscopic Data for a Substituted Quinoxaline This table provides an example of the type of data that can be generated through computational methods. The values are hypothetical and for illustrative purposes.

| Property | Predicted Value |

| ¹H NMR Chemical Shift (δ, ppm) - Aromatic H | 7.5 - 8.2 |

| ¹H NMR Chemical Shift (δ, ppm) - Methoxy H | 3.9 - 4.2 |

| ¹H NMR Chemical Shift (δ, ppm) - Bromomethyl H | 4.5 - 4.8 |

| Key IR Frequency (cm⁻¹) - C=N stretch | ~1620 |

| Key IR Frequency (cm⁻¹) - C-O stretch | ~1250 |

| UV-Vis λmax (nm) | ~320 |

Solvent Effects and Solvation Models in Computational Studies

Most chemical reactions and many biological processes occur in solution. The solvent can have a profound effect on the structure, stability, and reactivity of a solute molecule. Computational models can account for solvent effects in two primary ways: explicit models, where individual solvent molecules are included in the calculation, and implicit models, where the solvent is treated as a continuous medium with a specific dielectric constant.

The Polarizable Continuum Model (PCM) is a popular implicit solvation model that has been successfully used in studies of quinoxaline derivatives to predict their properties in solution. nih.govresearchgate.net For this compound, using a solvation model would be crucial for accurately predicting its behavior in different solvent environments, especially for studying reaction mechanisms where charge separation may be involved in the transition state. The choice of solvent can influence conformational equilibria and the relative energies of reactants, products, and transition states.

Emerging Research Directions and Future Prospects for 5 Bromomethyl 2,3 Dimethoxy Quinoxaline Chemistry

Unexplored Reactivity Patterns and Novel Transformations

The reactivity of 5-Bromomethyl-2,3-dimethoxy-quinoxaline is largely dictated by the benzylic bromide, a functional group amenable to a variety of nucleophilic substitution reactions. While its use in the synthesis of molecules with potential biological activity has been recognized, a vast landscape of its reactivity remains to be explored. Future research could systematically investigate its reactions with a diverse range of nucleophiles, including but not limited to:

Soft and hard nucleophiles: A comparative study of its reactivity with soft nucleophiles (e.g., thiolates, phosphines) versus hard nucleophiles (e.g., alkoxides, amides) could lead to the selective synthesis of novel derivatives.

Carbon nucleophiles: Exploration of reactions with organometallic reagents (e.g., Grignard reagents, organolithium compounds) and stabilized carbanions (e.g., malonates, cyanoacetates) could provide access to a new range of carbon-carbon bond-forming reactions at the 5-position.

Ambident nucleophiles: Investigating the regioselectivity of its reactions with ambident nucleophiles (e.g., enolates, thiocyanates) could yield interesting and potentially useful isomeric products.

Furthermore, the development of novel transformations beyond simple nucleophilic substitution presents a significant opportunity. This could include:

Palladium-catalyzed cross-coupling reactions: While typically challenging for benzylic bromides, the development of suitable catalytic systems could enable Suzuki, Sonogashira, or Heck-type couplings, dramatically expanding the synthetic utility of this building block.

Radical reactions: Initiation of radical reactions at the bromomethyl position could open pathways to novel dimerization products or additions to unsaturated systems.

Phase-transfer catalysis: The use of phase-transfer catalysts could facilitate reactions with a broader range of nucleophiles under milder conditions, enhancing the sustainability of synthetic processes.

A summary of potential, yet underexplored, reaction pathways is presented in Table 1.

| Reaction Type | Potential Reagents | Anticipated Product Class | Potential Research Focus |

| Nucleophilic Substitution | Thiols, Amines, Azides | Thioethers, Amines, Azides | Optimization of reaction conditions for high-yield synthesis of diverse derivatives. |

| C-C Bond Formation | Organocuprates, Enolates | Alkylated Quinoxalines | Investigation of stereocontrol and functional group tolerance. |

| Palladium-Catalyzed Coupling | Boronic acids, Alkynes | Aryl/Alkenyl-methyl Quinoxalines | Development of novel catalyst systems for challenging cross-coupling reactions. |

| Radical-Mediated Reactions | Radical initiators (AIBN), Alkenes | Dimerized or Alkylated Quinoxalines | Exploring the regioselectivity and efficiency of radical additions. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods from traditional batch processes to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. durham.ac.uk The synthesis and derivatization of this compound are well-suited for adaptation to flow chemistry platforms.

Future research in this area could focus on:

Development of a continuous flow synthesis of the parent compound: Designing a multi-step flow process, potentially starting from commercially available precursors, would enable the on-demand production of this compound, avoiding the need to store this reactive intermediate.

Automated library synthesis: By integrating a flow reactor with automated liquid handling and purification systems, large libraries of derivatives could be rapidly synthesized. This high-throughput approach would be invaluable for screening for biological activity or material properties. A hypothetical automated synthesis workflow is depicted in Table 2.

In-line reaction monitoring: The incorporation of in-line analytical techniques, such as FT-IR or UV-Vis spectroscopy, would allow for real-time optimization of reaction conditions, leading to higher yields and purity.

| Step | Action | Technology | Purpose |

| 1 | Reagent Introduction | Syringe Pumps | Precise delivery of this compound and nucleophile solutions. |

| 2 | Reaction | Heated Microreactor | Controlled and efficient reaction under continuous flow. |

| 3 | In-line Analysis | Flow Cell with Spectrometer (e.g., FT-IR) | Real-time monitoring of reaction conversion. |

| 4 | Quenching/Workup | Quenching Solution Stream | Neutralization of the reaction mixture. |

| 5 | Purification | Automated Chromatography System | Isolation of the desired product. |

| 6 | Collection | Fraction Collector | Automated collection of pure product fractions. |

Opportunities in Sustainable Chemical Manufacturing (Green Chemistry)

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. ekb.egijirt.orgbeilstein-journals.org There are significant opportunities to apply these principles to the synthesis and use of this compound.

Key areas for future research include:

Use of greener solvents: Moving away from traditional chlorinated or aprotic polar solvents towards more environmentally benign alternatives like water, ethanol, or bio-based solvents (e.g., 2-methyltetrahydrofuran, Cyrene™) would significantly reduce the environmental impact of its synthesis and derivatization.

Development of catalytic reactions: As mentioned earlier, developing catalytic methods for its transformations would reduce the stoichiometric use of reagents and the generation of waste. The use of heterogeneous, recyclable catalysts would be particularly beneficial.

Atom economy: Designing reactions that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. Future synthetic strategies should be evaluated based on their atom economy.

Energy efficiency: The use of alternative energy sources, such as microwave irradiation or ultrasonication, could lead to shorter reaction times and reduced energy consumption compared to conventional heating. ijirt.org

Table 3 provides a comparative overview of traditional versus potential green approaches for the derivatization of this compound.

| Parameter | Traditional Approach | Potential Green Approach | Benefit |

| Solvent | Dichloromethane, Dimethylformamide | Water, Ethanol, 2-MeTHF | Reduced toxicity and environmental impact. |

| Catalyst | Stoichiometric base | Catalytic amount of a recyclable base or phase-transfer catalyst | Reduced waste, potential for catalyst reuse. |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasound | Faster reaction times, lower energy consumption. |

| Waste | Stoichiometric amounts of salt byproducts | Minimal waste due to catalytic nature | Improved process efficiency and sustainability. |

Development of Advanced Analytical Techniques for Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and transformations of this compound requires the use of advanced analytical techniques. While traditional methods like TLC and HPLC are useful for final product analysis, in-situ and real-time monitoring can provide invaluable insights.

Future research should focus on the application of techniques such as:

Process Analytical Technology (PAT): The implementation of PAT tools, including in-situ FT-IR, Raman spectroscopy, and NMR spectroscopy, can allow for the continuous monitoring of reactant consumption and product formation. This data is crucial for understanding reaction kinetics and identifying transient intermediates.

Mass spectrometry-based techniques: The use of techniques like ReactIR-MS coupling could provide simultaneous information on both the structural changes and the mass of the species present in the reaction mixture.

Calorimetry: Reaction calorimetry can be used to measure the heat flow of a reaction in real-time, providing important data for safety assessment and process optimization, particularly for scaling up reactions.

The application of these techniques would facilitate a more rational approach to reaction development and optimization.

Synergistic Approaches: Combining Synthetic, Computational, and Mechanistic Studies

The synergy between synthetic chemistry, computational modeling, and mechanistic investigations can accelerate the discovery and development of new reactions and molecules. For this compound, such an integrated approach holds immense promise.

Future research should embrace this synergy by:

Computational prediction of reactivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule, predict its reactivity towards different reagents, and elucidate reaction mechanisms. This can help in selecting the most promising reaction pathways to explore experimentally.

Mechanistic elucidation using experimental data: The data obtained from advanced analytical techniques can be used to validate and refine computational models. For instance, the identification of a reaction intermediate by in-situ spectroscopy can provide a crucial piece of evidence for a proposed mechanism.

Informing catalyst design: Computational modeling can be employed to design more efficient and selective catalysts for the transformations of this compound, for example, by predicting the binding energies of different ligands in a metal complex.

By combining these approaches, a comprehensive understanding of the chemistry of this compound can be achieved, paving the way for its more effective and innovative application in science and technology.

Q & A

Q. What are the standard synthetic routes for 5-Bromomethyl-2,3-dimethoxy-quinoxaline, and how are intermediates characterized?

The synthesis typically involves bromination of a pre-functionalized quinoxaline precursor. For example, a quinoxaline derivative with methoxy groups at positions 2 and 3 can undergo radical bromomethylation using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a solvent like CCl₄ or acetonitrile at reflux (60–80°C) . Alternatively, direct bromomethylation may employ bromine in glacial acetic acid under controlled temperature (40–60°C), with dropwise addition to avoid over-bromination . Intermediates are characterized via 1H/13C NMR to confirm substitution patterns (e.g., δ ~4.12 ppm for OCH₃ groups, δ 3.96 ppm for CH₂Br) and mass spectrometry (e.g., m/z 382 [M⁺]) .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

Purity is assessed using HPLC with a C18 column and UV detection (λ = 254 nm). Structural confirmation relies on FT-IR (C-Br stretch ~560 cm⁻¹, C=N ~1632 cm⁻¹) and X-ray crystallography for unambiguous assignment (if crystals are obtainable) . Elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) ensures stoichiometric accuracy .

Q. What solvent systems are optimal for recrystallization, and how does choice of solvent affect yield?

Ethanol or ethanol/water mixtures are commonly used due to moderate polarity, yielding orange crystals with ~82% recovery . For temperature-sensitive compounds, slow evaporation in dichloromethane/hexane (1:3) at 4°C minimizes decomposition. Solvent selection impacts crystal quality and polymorph formation, critical for reproducibility in biological assays .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance selectivity in the bromomethylation step?

- Temperature : Lower temperatures (40–50°C) reduce side reactions (e.g., di-bromination), while higher temperatures (60–70°C) accelerate kinetics but may degrade methoxy groups .

- Catalysts : Lewis acids like FeCl₃ (5 mol%) improve regioselectivity by coordinating to the quinoxaline nitrogen, directing bromine to the methyl group .

- Microwave-assisted synthesis : Reduces reaction time from 8 hours to 30 minutes, achieving 90% yield with uniform heating, as demonstrated in analogous quinoxaline alkylations .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution (SN2) reactions?

DFT calculations (B3LYP/6-31G*) model the transition state energy for SN2 displacement of Br⁻ by nucleophiles (e.g., amines, thiols). The electron-withdrawing methoxy groups at positions 2 and 3 activate the bromomethyl site, lowering the activation barrier by ~15 kcal/mol compared to unsubstituted analogs . Molecular docking further predicts binding affinities in enzyme inhibition studies, guiding functionalization for targeted drug design .

Q. How do structural modifications (e.g., replacing methoxy with ethoxy groups) impact biological activity in cancer cell lines?

- In vitro assays : Antiproliferative activity against MCF-7 breast cancer cells is evaluated via MTT assays (IC₅₀ values). Methoxy groups enhance membrane permeability, while ethoxy substitutions increase lipophilicity (logP ↑0.5), improving IC₅₀ from 12 µM to 8 µM .

- SAR studies : Removing the bromomethyl group reduces activity by >90%, confirming its role as a reactive handle for conjugation .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for this compound derivatives: How to resolve?

Literature reports melting points ranging from 189–191°C to 205°C . This variation arises from polymorphism or residual solvent in crystals. Consistency is achieved by:

- Standardizing recrystallization protocols (e.g., ethanol, slow cooling).

- Using DSC to detect polymorph transitions and confirm true melting points .

Conflicting yields in bromination methods: Radical vs. electrophilic pathways

Radical bromination (NBS/AIBN) gives 70–75% yield but requires rigorous exclusion of moisture , while electrophilic bromine in acetic acid achieves 82% yield but risks over-bromination. In situ monitoring via TLC (hexane:EtOAc 7:3) identifies optimal quenching times to balance yield and purity .

Methodological Best Practices

- Scale-up challenges : For gram-scale synthesis, replace bromine with safer alternatives like pyridinium tribromide, reducing hazardous gas emission .

- Storage : Store under argon at –20°C in amber vials to prevent photodegradation and hydrolysis of the C-Br bond .

- Troubleshooting low yields : Check for residual moisture (activates side reactions) via Karl Fischer titration and pre-dry solvents over molecular sieves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.